molecular formula C8H4BrClF2O B12442539 1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone

1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone

Cat. No.: B12442539
M. Wt: 269.47 g/mol
InChI Key: LTVUJSQJLLKJAT-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone is an organic compound with the molecular formula C8H5BrClF2O It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone typically involves the halogenation of 4-bromo-2,5-difluoroacetophenone. The process can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran), low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), ambient temperatures.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Reduction reactions produce alcohols.
  • Oxidation reactions result in carboxylic acids or other oxidized products.

Scientific Research Applications

1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, potentially altering their function and activity.

Comparison with Similar Compounds

    4-Bromo-2,5-difluoroacetophenone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Bromo-1-(2,5-difluorophenyl)ethanone: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness: 1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

1-(4-bromo-2,5-difluorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H4BrClF2O/c9-5-2-6(11)4(1-7(5)12)8(13)3-10/h1-2H,3H2

InChI Key

LTVUJSQJLLKJAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)C(=O)CCl

Origin of Product

United States

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